tert-Butyl 4-(4-hydroxy-3-methylphenyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-hydroxy-3-methylphenyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxy-methylphenyl group, and a piperidine ring. This compound is often used in the development of pharmaceuticals and as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-hydroxy-3-methylphenyl)piperidine-1-carboxylate typically involves the reaction of 4-(4-hydroxy-3-methylphenyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(4-hydroxy-3-methylphenyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(4-hydroxy-3-methylphenyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as a semi-flexible linker in the development of PROTACs, which are used for targeted protein degradation .
Biology: In biological research, this compound is used to study protein-protein interactions and the mechanisms of protein degradation. It helps in understanding the role of specific proteins in various biological processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of drugs targeting specific proteins involved in diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-hydroxy-3-methylphenyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The tert-butyl group and the piperidine ring in the compound provide the necessary structural rigidity and flexibility to facilitate the formation of the ternary complex between the target protein, PROTAC, and E3 ligase .
Comparison with Similar Compounds
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate
Comparison:
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate : Similar in structure but with a hydroxymethyl group instead of a hydroxy-methylphenyl group. Used in similar applications as a linker in PROTAC development .
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate : Contains a phenylamino group, used as an intermediate in the synthesis of fentanyl and related compounds .
- tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate : Contains a bromomethyl group, used in the synthesis of various biologically active compounds .
The uniqueness of tert-Butyl 4-(4-hydroxy-3-methylphenyl)piperidine-1-carboxylate lies in its specific structural features that make it suitable for use in targeted protein degradation and its potential therapeutic applications in medicine.
Properties
Molecular Formula |
C17H25NO3 |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
tert-butyl 4-(4-hydroxy-3-methylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-12-11-14(5-6-15(12)19)13-7-9-18(10-8-13)16(20)21-17(2,3)4/h5-6,11,13,19H,7-10H2,1-4H3 |
InChI Key |
ZFZSPLFKSLVQAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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